INVICTUS Trial: Ripretinib vs. Placebo in ≥4th Line GIST Shows 6.3-Fold PFS Improvement
In the pivotal Phase 3 INVICTUS trial (NCT03353753), ripretinib demonstrated a significant improvement in median progression-free survival (mPFS) compared to placebo in patients with advanced GIST who had received at least three prior lines of therapy. Ripretinib achieved an mPFS of 6.3 months versus 1.0 month for placebo, with a hazard ratio (HR) of 0.15 (95% CI: 0.09–0.25) [1]. This trial established ripretinib as the standard of care in the fourth-line setting [1].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 6.3 months |
| Comparator Or Baseline | Placebo: 1.0 month |
| Quantified Difference | HR = 0.15 (95% CI, 0.09–0.25); 6.3-fold improvement in mPFS |
| Conditions | Phase 3 INVICTUS trial (NCT03353753) in patients with advanced GIST after ≥3 prior therapies |
Why This Matters
This head-to-head trial provides the highest level of evidence for ripretinib's efficacy in the fourth-line setting, directly informing clinical procurement and treatment guidelines.
- [1] Blay JY, Serrano C, Heinrich MC, et al. Ripretinib in patients with advanced gastrointestinal stromal tumour (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial. Lancet Oncol. 2021;22(8):1112-1122. View Source
